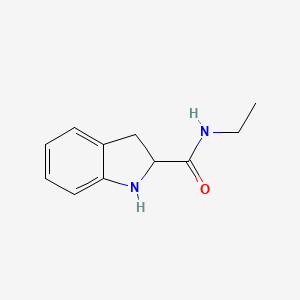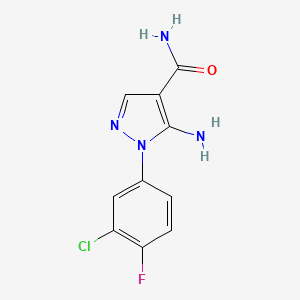
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a carboxamide group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted pyrazoles, nitro derivatives, and reduced amines. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-methyl ester .
Uniqueness
Compared to similar compounds, 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its carboxamide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H8ClFN4O |
|---|---|
Poids moléculaire |
254.65 g/mol |
Nom IUPAC |
5-amino-1-(3-chloro-4-fluorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H8ClFN4O/c11-7-3-5(1-2-8(7)12)16-9(13)6(4-15-16)10(14)17/h1-4H,13H2,(H2,14,17) |
Clé InChI |
PCALEMQJYMVBBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)N)N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


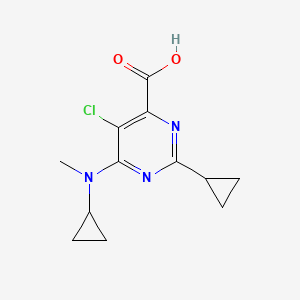
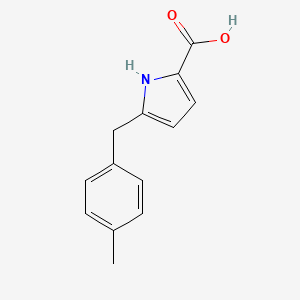
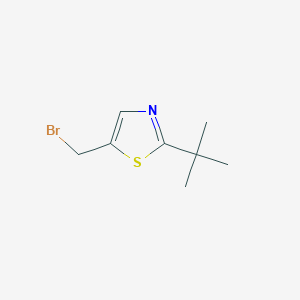
![2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11786776.png)


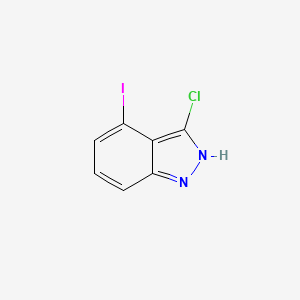

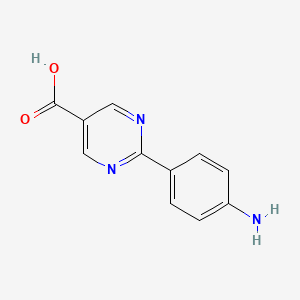
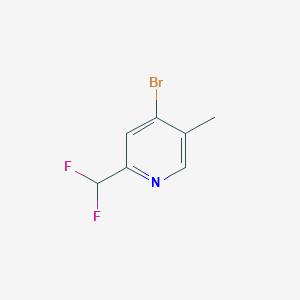

![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11786828.png)

